molecular formula C8H15BrO B1527261 1-(Bromomethyl)-1-ethoxycyclopentane CAS No. 1249422-25-0

1-(Bromomethyl)-1-ethoxycyclopentane

Cat. No. B1527261
CAS RN: 1249422-25-0
M. Wt: 207.11 g/mol
InChI Key: CFCSCADAYXYNPE-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-1-ethoxycyclopentane” is a specific organic compound. It contains a cyclopentane ring, which is a cyclic hydrocarbon with a five-membered ring. Attached to this ring is a bromomethyl group (-CH2Br) and an ethoxy group (-OCH2CH3). The bromomethyl group is a common functional group in organic chemistry, often used in substitution reactions . The ethoxy group is an ether functional group, which can participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a five-membered cyclopentane ring, with a bromomethyl group and an ethoxy group attached. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .


Chemical Reactions Analysis

The bromomethyl group in “this compound” could potentially participate in various substitution reactions, given the reactivity of the bromine atom . The ethoxy group could also undergo reactions, particularly those involving the ether functional group .

Scientific Research Applications

Radical Cyclization for Synthesis of Complex Structures

A study by Matsumoto et al. (1995) highlighted the use of a related compound, 1-allyloxy-2-bromo-1-phenylsilacyclopentane, synthesized through a ring-enlargement reaction. This compound underwent radical cyclization to produce 2-oxa-1-silabicyclo[3.3.0]octane, which was then converted into 1,3,6-triol, demonstrating the utility of bromo-substituted compounds in synthesizing complex organic structures (Matsumoto, Miura, Oshima, & Utimoto, 1995).

Synthesis of Nitrosubstituted Compounds

Ivanova et al. (2001) employed 1-bromomethyl-1-(nitromethyl)cyclopropane in the synthesis of nitrospiropentane through dehydrohalogenation, showcasing the compound's role in generating nitrosubstituted triangulanes. This research illustrates the versatility of bromomethyl compounds in constructing nitrogen-containing molecules (Ivanova, Yashin, Averina, Grishin, Kuznetsova, & Zefirov, 2001).

Ethylene Tetramerisation Reaction Investigations

Overett et al. (2005) discussed the catalytic ethylene tetramerisation to 1-octene, a process influenced by metallacyclic mechanisms. While not directly mentioning 1-(Bromomethyl)-1-ethoxycyclopentane, the study highlights the importance of related mechanistic investigations in understanding catalytic processes involving ethylene and potentially bromomethylated intermediates (Overett, Blann, Bollmann, Dixon, Haasbroek, Killian, Maumela, McGuinness, & Morgan, 2005).

Quantitative Functionalization of Polymers

Jankoa and Kops (1994) demonstrated the quantitative end group functionalization of poly(ethylene glycol)s with bromo and amino groups, employing thionyl bromide for bromination. This study signifies the role of bromomethyl groups in modifying polymers, which can be crucial for developing functional materials (Jankoa & Kops, 1994).

Electrochemical Reduction and Cyclizations

Medeiros et al. (2011) discussed the electrochemical reduction of bromoalkoxylated derivatives catalyzed by nickel(I) tetramethylcyclam, illustrating the cyclization of bromoalkoxylated compounds to form tetrahydrofurans. This emphasizes the compound's utility in electrochemical processes and cyclization reactions (Medeiros, Neves, Pereira, & Duñach, 2011).

Mechanism of Action

properties

IUPAC Name

1-(bromomethyl)-1-ethoxycyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-2-10-8(7-9)5-3-4-6-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCSCADAYXYNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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